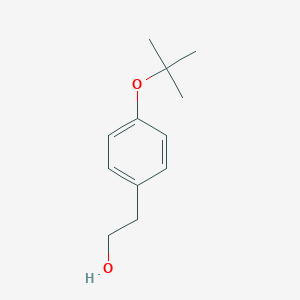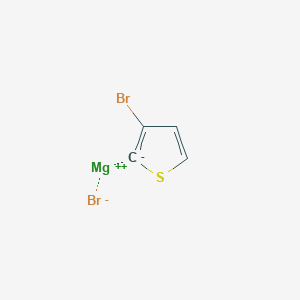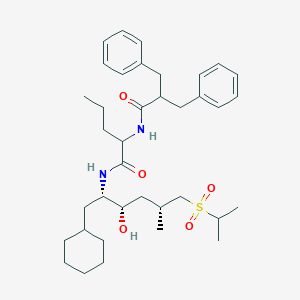
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as protease inhibitors, which are used to treat a variety of diseases such as HIV, hepatitis C, and cancer.
Mechanism Of Action
The mechanism of action of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane involves its ability to inhibit the activity of proteases. Proteases are enzymes that are responsible for the cleavage of proteins into smaller peptides and amino acids. By inhibiting the activity of proteases, this compound prevents the replication and spread of viruses such as HIV and hepatitis C. Additionally, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane are primarily related to its ability to inhibit the activity of proteases. By inhibiting the activity of proteases, this compound prevents the replication and spread of viruses such as HIV and hepatitis C. Additionally, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane in lab experiments include its potent inhibitory activity against proteases and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.
Future Directions
There are several future directions for the study of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential therapeutic applications in the treatment of other diseases such as cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound.
Synthesis Methods
The synthesis of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane is a complex process that involves several steps. The first step involves the protection of the L-norvaline amino group with a benzyl group. The second step involves the coupling of the protected L-norvaline with the protected amino acid, which is dibenzylacetic acid. The third step involves the deprotection of the benzyl group to obtain the protected peptide. The fourth step involves the coupling of the protected peptide with the protected sulfonyl chloride. The final step involves the deprotection of the remaining protecting groups to obtain the final product.
Scientific Research Applications
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the proteases of HIV, hepatitis C, and cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
properties
CAS RN |
117760-71-1 |
|---|---|
Product Name |
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane |
Molecular Formula |
C37H56N2O5S |
Molecular Weight |
640.9 g/mol |
IUPAC Name |
2-[(2-benzyl-3-phenylpropanoyl)amino]-N-[(2S,3S,5R)-1-cyclohexyl-3-hydroxy-5-methyl-6-propan-2-ylsulfonylhexan-2-yl]pentanamide |
InChI |
InChI=1S/C37H56N2O5S/c1-5-15-33(38-36(41)32(23-29-16-9-6-10-17-29)24-30-18-11-7-12-19-30)37(42)39-34(25-31-20-13-8-14-21-31)35(40)22-28(4)26-45(43,44)27(2)3/h6-7,9-12,16-19,27-28,31-35,40H,5,8,13-15,20-26H2,1-4H3,(H,38,41)(H,39,42)/t28-,33?,34+,35+/m1/s1 |
InChI Key |
NVRDSEWNJXFSGD-UMZFBTNNSA-N |
Isomeric SMILES |
CCCC(C(=O)N[C@@H](CC1CCCCC1)[C@H](C[C@@H](C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES |
CCCC(C(=O)NC(CC1CCCCC1)C(CC(C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CCCC(C(=O)NC(CC1CCCCC1)C(CC(C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
synonyms |
1-cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane Benzenepropanamide, N-(1-(((1-(cyclohexylmethyl)-2-hydroxy-4-methyl-5-((1-methylethyl)sulfonyl)pentyl)amino)carbonyl)butyl)-alpha-(phenylmethyl)-, (1S-(1R*(R*),2R*,4S*))- H 218-54 H-218-54 H21854 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



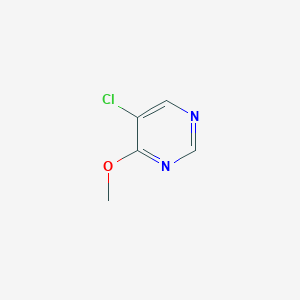
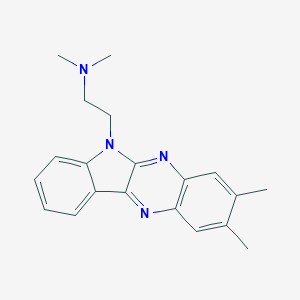
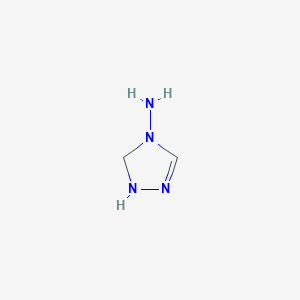
![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)
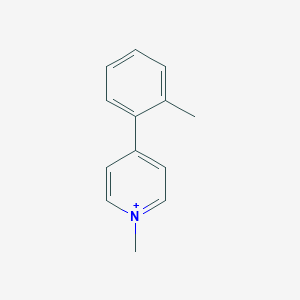
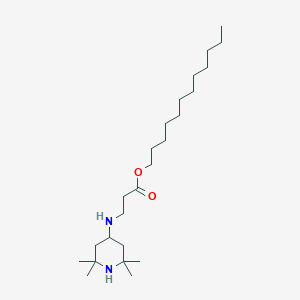
![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)

